N-tert-Butyl-2-nitroaniline
Overview
Description
“N-tert-Butyl-2-nitroaniline” is a chemical compound with the CAS Number: 28458-45-9 and a molecular weight of 194.23 . The IUPAC name for this compound is N-(tert-butyl)-2-nitroaniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O2/c1-10(2,3)11-8-6-4-5-7-9(8)12(13)14/h4-7,11H,1-3H3
. This indicates that the compound has a molecular formula of C10H14N2O2 .
Chemical Reactions Analysis
A chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines has been developed . Tert-Butyl nitrite (TBN) efficiently promotes the synthesis of N-nitrosoanilines, nitroanilines, and N-nitroso-nitroanilines with good to excellent yields and chemoselectivities .
Scientific Research Applications
Spin Trap Applications
N-tert-Butyl-2-nitroaniline, closely related to phenyl N-tert-butylnitrone (PBN), has been explored for its capacity as a spin trap, especially in studies involving free radicals. Photolysis of PBN can lead to the formation of nitric oxide in aqueous solutions, showcasing its potential for studying nitric oxide's role in biological systems. This aspect highlights the compound's utility in biochemistry and pharmacology research, particularly in understanding nitric oxide's biological effects and its generation from PBN decompositions (Chamulitrat et al., 1993).
Nitroxide Synthesis and Properties
Research on the synthesis and properties of nitroxides, which are crucial for molecular probes in biophysics and structural biology, has shown that derivatives of this compound, like 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls, exhibit high resistance to chemical reduction. This characteristic is essential for their application in environments rich in antioxidants or enzymatic systems, further broadening their application in biomedical research (Zhurko et al., 2020).
Chemoselective Nitration
The chemoselectivity of tert-butyl nitrite, a compound related to this compound, in nitration reactions, especially with phenolic substrates, suggests potential for synthetic chemistry applications. This method enables the preferential mononitration of phenols, indicating a valuable tool for organic synthesis, particularly in designing molecules with specific functional groups without affecting potentially competitive functional groups (Koley et al., 2009).
Environmental Degradation Studies
A novel pathway for the biotransformation of butralin, a dinitroaniline herbicide structurally similar to this compound, by a newly isolated bacterium highlights the environmental significance of studying such compounds. Understanding the degradation mechanisms can inform pollution mitigation strategies and the design of environmentally benign compounds (Ghatge et al., 2020).
Safety and Hazards
The safety data sheet for a related compound, tert-Butanol, indicates that it is highly flammable and causes serious eye irritation . It may also cause respiratory irritation and drowsiness or dizziness . It is recommended to use only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
N-tert-Butyl-2-nitroaniline is a nitrosoamine derivative . Nitrosoamines are known to interact with a variety of biological targets, including proteins and nucleic acids.
Mode of Action
It is known that nitrosoamines can undergo a variety of reactions, including nitrosation, which involves the transfer of a nitroso group to another molecule . This can result in the modification of the target molecule and potentially alter its function.
Biochemical Pathways
Nitrosoamines are known to be involved in the formation of n-nitroso compounds, which can have various effects on cellular processes .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (19423 g/mol) , may influence its pharmacokinetic behavior.
Result of Action
Nitrosoamines and their derivatives can have various biological effects, depending on their specific targets and the nature of their interactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its reactivity with other molecules . Additionally, the presence of other chemicals in the environment can influence the compound’s action, as they may compete with or facilitate its interactions with its targets.
Properties
IUPAC Name |
N-tert-butyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)11-8-6-4-5-7-9(8)12(13)14/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGVOOQGROZGET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445003 | |
Record name | N-tert-Butyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28458-45-9 | |
Record name | N-tert-Butyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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